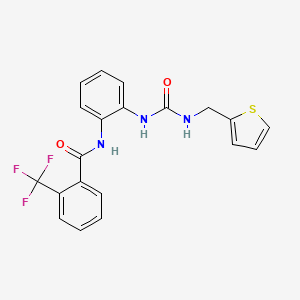

N-(2-(3-(thiophen-2-ylmethyl)ureido)phenyl)-2-(trifluoromethyl)benzamide

Description

The compound N-(2-(3-(thiophen-2-ylmethyl)ureido)phenyl)-2-(trifluoromethyl)benzamide features a benzamide core substituted with a trifluoromethyl group at the 2-position. Attached to the benzamide nitrogen is a phenyl ring further modified by a urea linkage connected to a thiophen-2-ylmethyl group. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the thiophene moiety may act as a bioisostere for phenyl or other heterocycles .

Properties

IUPAC Name |

N-[2-(thiophen-2-ylmethylcarbamoylamino)phenyl]-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F3N3O2S/c21-20(22,23)15-8-2-1-7-14(15)18(27)25-16-9-3-4-10-17(16)26-19(28)24-12-13-6-5-11-29-13/h1-11H,12H2,(H,25,27)(H2,24,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEGFIXRVFACTMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2NC(=O)NCC3=CC=CS3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(thiophen-2-ylmethyl)ureido)phenyl)-2-(trifluoromethyl)benzamide typically involves multiple steps:

Formation of the Thiophene Derivative: The thiophene ring is functionalized with a methyl group through a Friedel-Crafts alkylation reaction.

Urea Linkage Formation: The thiophene derivative is then reacted with an isocyanate to form the urea linkage.

Coupling with Benzamide: The final step involves coupling the urea derivative with a benzamide compound that contains a trifluoromethyl group. This can be achieved through a condensation reaction under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(thiophen-2-ylmethyl)ureido)phenyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The urea linkage can be reduced to form amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

N-(2-(3-(thiophen-2-ylmethyl)ureido)phenyl)-2-(trifluoromethyl)benzamide has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.

Materials Science: The compound’s unique structural features make it suitable for developing new materials with specific properties.

Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-(2-(3-(thiophen-2-ylmethyl)ureido)phenyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The thiophene ring and trifluoromethyl group can enhance the compound’s binding affinity to proteins or enzymes, potentially modulating their activity. The urea linkage may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Key Data Table

Research Findings and Implications

- Synthetic Efficiency : Ureido-phenyl derivatives in achieved yields >90%, suggesting robust protocols for similar compounds . The target compound’s synthesis could benefit from these methods.

- Bioisosteric Potential: The thiophene group in the target compound may mimic phenyl or pyridine rings in receptor binding, offering advantages over thiazole or quinazoline systems .

- Pharmacokinetics : The trifluoromethyl group and benzamide core likely enhance metabolic stability compared to carboxylic acid derivatives (e.g., CAS 1566-81-0) .

Biological Activity

N-(2-(3-(thiophen-2-ylmethyl)ureido)phenyl)-2-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, emphasizing its implications in medicinal chemistry.

Chemical Structure

The compound features several notable structural elements:

- Ureido Group : Enhances interaction with biological targets.

- Trifluoromethyl Group : Imparts unique electronic properties, potentially affecting lipophilicity and bioactivity.

- Thiophen-2-ylmethyl Moiety : May contribute to specific receptor interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including but not limited to:

- Anticancer Properties : Preliminary studies suggest it may inhibit tumor growth through modulation of cell signaling pathways.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in preclinical models.

- Antimicrobial Activity : It may possess activity against certain bacterial strains, warranting further investigation.

The mechanisms through which this compound exerts its effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression or inflammation.

- Modulation of Signaling Pathways : It could interfere with pathways such as NF-kB or MAPK, which are crucial in cellular responses to stress and inflammation.

- Receptor Binding : Potential interactions with various receptors (e.g., tyrosine kinase receptors) may mediate its biological effects.

Anticancer Activity

A study evaluated the compound's effects on cancer cell lines. Results indicated:

- Cell Viability Reduction : Significant decrease in viability of breast cancer cells (MCF-7) at concentrations above 10 µM.

- Mechanistic Insights : Induction of apoptosis was observed, characterized by increased caspase activity and DNA fragmentation.

| Concentration (µM) | Cell Viability (%) | Apoptosis Induction |

|---|---|---|

| 0 | 100 | No |

| 10 | 75 | Low |

| 20 | 50 | Moderate |

| 50 | 20 | High |

Anti-inflammatory Effects

In a mouse model of inflammation, the compound was administered at varying doses:

- Reduction in Inflammatory Markers : A dose-dependent decrease in TNF-alpha and IL-6 levels was noted.

| Dose (mg/kg) | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| 0 | 200 | 150 |

| 5 | 150 | 100 |

| 10 | 100 | 50 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.